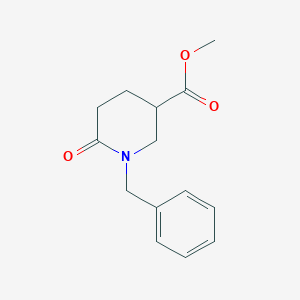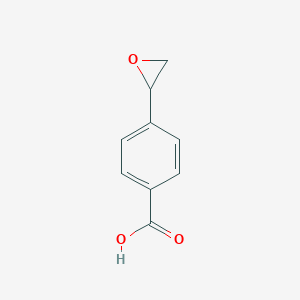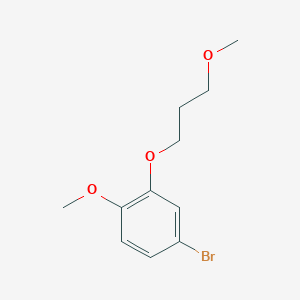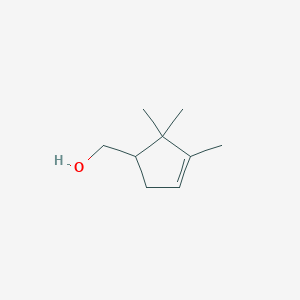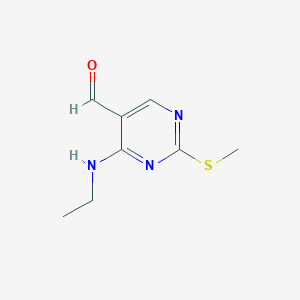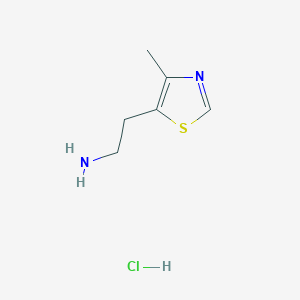
2-(4-メチルチアゾール-5-イル)エタンアミン塩酸塩
説明
2-(4-Methylthiazol-5-yl)ethanamine hydrochloride is a synthetic compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The compound is known for its applications in neurology research, particularly in the study of pain, inflammation, and cognitive functions .
科学的研究の応用
2-(4-Methylthiazol-5-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, pain, and inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
生化学分析
Biochemical Properties
2-(4-Methylthiazol-5-yl)ethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to modulate the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in many physiological processes . Additionally, 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Cellular Effects
2-(4-Methylthiazol-5-yl)ethanamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the NF-κB signaling pathway, leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride can alter cellular metabolism by affecting the production of ATP, the primary energy currency of the cell .
Molecular Mechanism
The molecular mechanism of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide and thereby modulating inflammatory responses . Additionally, 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride activates the NF-κB signaling pathway, leading to increased expression of genes involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride has been associated with sustained modulation of cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and improving cognitive function . At high doses, 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride can cause toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-Methylthiazol-5-yl)ethanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as nitric oxide synthase and modulates the levels of metabolites like nitric oxide and cyclic guanosine monophosphate (cGMP) . These interactions influence metabolic flux and the overall metabolic state of the cell. Additionally, 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride affects the oxidative stress response by modulating the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as binding affinity to transport proteins and cellular uptake efficiency .
Subcellular Localization
2-(4-Methylthiazol-5-yl)ethanamine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, post-translational modifications and targeting signals may direct 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride to specific organelles, influencing its biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride typically involves the reaction of 4-methylthiazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet the required standards for medical and research applications .
化学反応の分析
Types of Reactions
2-(4-Methylthiazol-5-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
Similar Compounds
- 2-(4-Methylthiazol-5-yl)ethanol
- 2-(4-Methylthiazol-5-yl)ethylamine
- 4-Methylthiazole
Uniqueness
Compared to similar compounds, 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride stands out due to its specific interaction with histamine receptors and its potential therapeutic applications in neurology research. Its unique structure allows it to modulate specific signaling pathways, making it a valuable compound for studying pain, inflammation, and cognitive functions .
特性
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKLCJGBQDHGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170785 | |
| Record name | Thiazole, 5-(2-aminoethyl)-4-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17928-09-5 | |
| Record name | Thiazole, 5-(2-aminoethyl)-4-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017928095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 5-(2-aminoethyl)-4-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
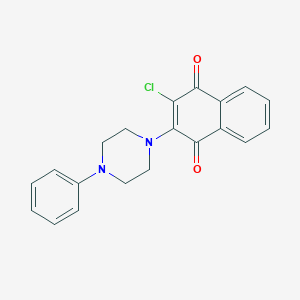
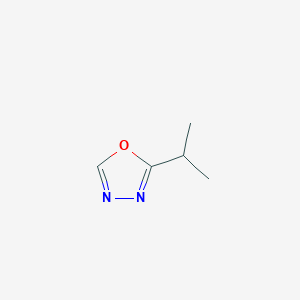
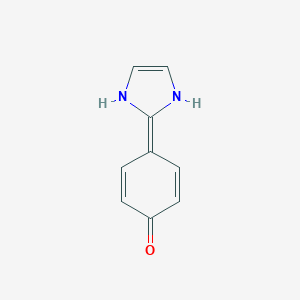
![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)

